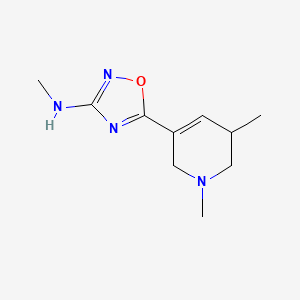
5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Oxadiazole Ring Formation: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the pyridine and oxadiazole rings through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or the methyl groups.
Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridine ring, leading to the formation of different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, compounds containing oxadiazole rings are often studied for their potential as antimicrobial, antifungal, and anticancer agents.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including their ability to interact with specific biological targets.
Industry
In the industry, these compounds may be used in the development of new materials, such as polymers and coatings, due to their stability and unique properties.
Mechanism of Action
The mechanism of action of “5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” would depend on its specific application. Generally, compounds with oxadiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-thiadiazol-3-amine: Similar structure but with a sulfur atom in place of the oxygen in the oxadiazole ring.
5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-triazol-3-amine: Similar structure but with a nitrogen atom in place of the oxygen in the oxadiazole ring.
Uniqueness
The uniqueness of “5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” lies in its specific combination of functional groups and ring structures, which can confer unique chemical and biological properties.
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C10H16N4O/c1-7-4-8(6-14(3)5-7)9-12-10(11-2)13-15-9/h4,7H,5-6H2,1-3H3,(H,11,13) |
InChI Key |
BTVWOSCFZOZFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=C1)C2=NC(=NO2)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















